2-(4-aminophenoxy)-N-(2,6-dimethylphenyl)acetamide
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Description
2-(4-Aminophenoxy)-N-(2,6-dimethylphenyl)acetamide, also known as 2-APA, is a synthetic compound used in a variety of scientific research applications. It is a versatile compound that can be used as a building block for other chemicals, as a catalyst for chemical reactions, and as a pharmaceutical agent. 2-APA has a wide variety of biochemical and physiological effects, and is a useful tool for laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Properties
2-(4-aminophenoxy)-N-(2,6-dimethylphenyl)acetamide is a compound of interest in various chemical syntheses and processes. Its utility spans from being an intermediate in the synthesis of antimalarial drugs through chemoselective acetylation processes, to its role in generating phenolic derivatives that exhibit antioxidant properties. For instance, the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, illustrates its potential in drug synthesis. The process optimization, mechanism, and kinetics of this reaction were detailed, highlighting the compound's significance in pharmaceutical manufacturing (Magadum & Yadav, 2018).
Antioxidant and Radical Scavenging Activity
Research on phenolic compounds related to 2-(4-aminophenoxy)-N-(2,6-dimethylphenyl)acetamide demonstrates their capability as antioxidants and radical scavengers. Studies on derivatives like acetaminophen, salicylate, and 5-aminosalicylate have shown these compounds' effectiveness in inhibiting lipid peroxidation, suggesting the potential antioxidant applications of related compounds (Dinis, Maderia, & Almeida, 1994).
Anticancer, Anti-inflammatory, and Analgesic Activities
The synthesis of 2-(substituted phenoxy)acetamide derivatives, including 2-(4-aminophenoxy)-N-(2,6-dimethylphenyl)acetamide, has been explored for potential anticancer, anti-inflammatory, and analgesic applications. A study highlighted the development of new chemical entities showing promising results against various cancer cell lines, along with anti-inflammatory and analgesic activities. This underlines the compound's versatility and potential in therapeutic applications (Rani et al., 2014).
Applications in Polymer Research
The utility of 2-(4-aminophenoxy)-N-(2,6-dimethylphenyl)acetamide extends into materials science, particularly in polymer research where derivatives serve as building blocks for oligomers. The synthesis of novel 5‐chlorinated 2‐aminothiophenes using related methodologies demonstrates the compound's relevance in creating materials with specific properties (Puterová, Bobula, & Végh, 2008).
Electrochemical Sensors
Modified carbon paste electrodes using derivatives of 2-(4-aminophenoxy)-N-(2,6-dimethylphenyl)acetamide have shown promise in electrochemical sensors. Such modifications aim to enhance electrochemical detection capabilities for various substances, indicating the compound's potential in analytical chemistry applications (Beitollahi, Mohadesi, Mohammadi, & Akbari, 2012).
properties
IUPAC Name |
2-(4-aminophenoxy)-N-(2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-4-3-5-12(2)16(11)18-15(19)10-20-14-8-6-13(17)7-9-14/h3-9H,10,17H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTYHLXFEAOOCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-aminophenoxy)-N-(2,6-dimethylphenyl)acetamide |
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